(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one
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Description
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H15N3OS2 and its molecular weight is 365.47. The purity is usually 95%.
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Scientific Research Applications
Anticancer Agents
Compounds related to (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one have been synthesized and evaluated for their potential as anticancer agents. For instance, novel N-benzyl aplysinopsin analogs, including variations of the core structure, demonstrated potent growth inhibition against melanoma and ovarian cancer cell lines, indicating their utility as lead compounds for antitumor therapy (Penthala, Reddy Yerramreddy, & Crooks, 2011).
Supramolecular Structures
Research on the supramolecular structures of 5-arylmethylene-2-thioxothiazolidin-4-ones, including variations similar to the compound , revealed intricate hydrogen-bonded dimers, chains of rings, and sheet formations in their crystal structures. These findings contribute to the understanding of the chemical and physical properties of these compounds, which could influence their biological activity and solubility (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of novel functionalized hydantoin derivatives, leading to 5-(Z) arylidene-4H-imidazoles, demonstrates an efficient method for creating derivatives of the core compound. Such synthetic approaches enhance the accessibility of these molecules for further pharmacological evaluation (Kamila, Ankati, & Biehl, 2011).
Inhibitors with Antiinflammatory Activity
The synthesis and biological evaluation of related compounds as dual inhibitors of 5-lipoxygenase and cyclooxygenase highlight their potential anti-inflammatory activity. These findings suggest possible therapeutic applications beyond anticancer treatment, including inflammation control (Unangst, Connor, Cetenko, Sorenson, Kostlan, Sircar, Wright, Schrier, & Dyer, 1994).
Antibacterial and Antifungal Activity
Some new 1,3-di methyl substituted guanidine derivatives, showing broad-spectrum antibacterial and antifungal activities, underscore the potential of these compounds in addressing microbial infections. This suggests a versatile utility of the core structure in designing agents against a range of pathogens (Rawat & Mehra, 2016).
Properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(2,3-dimethylphenyl)-4-hydroxy-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-11-6-5-9-15(12(11)2)22-18(23)16(25-19(22)24)10-17-20-13-7-3-4-8-14(13)21-17/h3-10,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCYVVSAQBUPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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